molecular formula C14H16O4 B7872125 (2,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol

(2,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol

Cat. No.: B7872125
M. Wt: 248.27 g/mol
InChI Key: ZVJPNWQCZNPESD-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol is an organic compound that features a phenyl ring substituted with two methoxy groups and a furan ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol typically involves the reaction of 2,4-dimethoxybenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an ethanol solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or nitrating agents (HNO3/H2SO4) under controlled temperature conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-4,5-dimethoxyphenyl)(5-methylfuran-2-yl)methanone: Similar structure but with an amino group instead of a hydroxyl group.

    5-Methyl-2-furanmethanol: Similar furan ring structure but lacks the phenyl ring with methoxy groups.

Uniqueness

(2,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol is unique due to the presence of both methoxy-substituted phenyl and methyl-substituted furan rings. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-9-4-7-12(18-9)14(15)11-6-5-10(16-2)8-13(11)17-3/h4-8,14-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJPNWQCZNPESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=C(C=C(C=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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